molecular formula C14H10FN3O5 B2428021 N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide CAS No. 941894-60-6

N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide

Cat. No. B2428021
M. Wt: 319.248
InChI Key: VPAXMEUKYHBZFT-UHFFFAOYSA-N
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Description

“N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide” is an organic compound containing a fluorine atom, a nitro group, and a hydroxy group attached to different phenyl rings, which are further connected by an oxalamide group. The presence of these functional groups could give this compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of two phenyl rings, one with a fluorine atom and a nitro group, and the other with a hydroxy group. These rings would be connected by an oxalamide group. The exact structure would depend on the positions of these groups on the rings .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on its functional groups. The nitro group might undergo reduction reactions, the fluorine atom could be displaced in nucleophilic aromatic substitution reactions, and the hydroxy group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group, a fluorine atom, and a hydroxy group could affect its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthetic Approaches : A study by Mamedov et al. (2016) explored novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be applicable to compounds like N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide. This method is significant for synthesizing both anthranilic acid derivatives and oxalamides, indicating its potential in creating a range of similar compounds (Mamedov et al., 2016).

Biological Activity and Applications

  • Nucleoside Transport Inhibition : Research by Tromp et al. (2004) on 4-nitrobenzylthioinosine analogs, which are structurally related to N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide, suggests their potential as inhibitors of nucleoside transport proteins. This indicates a possible pharmacological application in modulating cellular nucleoside levels (Tromp et al., 2004).

  • Potential Antitumor Agents : Dunkley and Thoman (2003) synthesized compounds containing N-(4'-substituted-3'-nitrophenyl)sydnone, which share structural features with N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide. These compounds demonstrated potential antitumor activity, suggesting a similar potential for the compound (Dunkley & Thoman, 2003).

Fluorescent and Imaging Applications

  • Fluorescent Probe Development : Zhu et al. (2003) investigated 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), a compound related to N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide, for its application as a fluorogenic derivatization reagent for catecholamines. This suggests that similar compounds could be used in developing fluorescent probes for biological imaging (Zhu et al., 2003).

Future Directions

The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry, depending on its properties .

properties

IUPAC Name

N'-(4-fluoro-3-nitrophenyl)-N-(4-hydroxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O5/c15-11-6-3-9(7-12(11)18(22)23)17-14(21)13(20)16-8-1-4-10(19)5-2-8/h1-7,19H,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAXMEUKYHBZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide

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